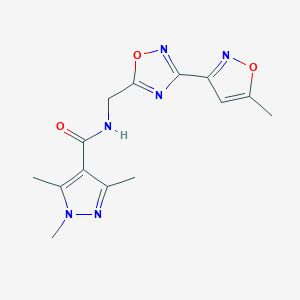
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
- Tautomerism Studies : The study of NH-pyrazoles, including structures similar to the specified compound, reveals insights into their tautomerism behavior in both solution and solid state. For instance, certain NH-pyrazoles demonstrate unique tautomerism stabilized by complex hydrogen bonds, as observed through crystallography and NMR spectroscopy (Cornago et al., 2009).
Chemical Reactions and Rearrangements
- Van Alphen–Hüttel Rearrangement : 3H-Pyrazoles, structurally related to the compound , undergo specific rearrangements when heated in polar solvents. This process involves regioselective migrations and transformations into various pyrazole structures (Vasin et al., 2018).
Ionic Salt Assemblies
- Formation of Ionic Salts : Research demonstrates that certain pyrazole derivatives can react with acids to form structured ionic salts. These salts exhibit unique architectural features like one-dimensional helical chains and hydrogen bonding patterns, as seen in crystal X-ray diffraction studies (Zheng et al., 2013).
Electronic and Optical Properties
- Electrochromic Materials : Pyrazoline derivatives, when combined with thiophene units, exhibit promising electrochromic properties. These materials demonstrate significant color changes and high coloration efficiency, which are valuable for NIR electrochromic devices (Zhao et al., 2014).
Fluorescent Chemosensors
- Metal Ion Detection : Some pyrazoline derivatives serve as effective fluorescent chemosensors for metal ions like Fe3+. These compounds show significant fluorescence quenching in the presence of specific metal ions, which is useful for detection and analysis purposes (Khan, 2020).
Crystallographic and Spectroscopic Studies
- X-Ray Diffraction and Spectroscopy : Research involving compounds closely related to the specified chemical shows detailed crystallographic and spectroscopic analyses. These studies help in understanding the molecular structure, stability, and intermolecular interactions of pyrazole derivatives (Kumara et al., 2018).
Eigenschaften
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-27-19-8-5-4-7-16(19)18-14-17(15-10-11-20(28-2)21(13-15)29-3)24-25(18)23(26)22-9-6-12-30-22/h4-13,18H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQSTOXOSHRUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2965403.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2965409.png)


![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)
amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)



![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)

